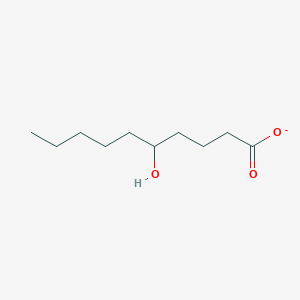

5-Hydroxydecanoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-hydroxydecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHJFKYQYDSOQO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCC(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-Hydroxydecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxydecanoate (5-HD) is a widely utilized pharmacological tool, primarily known for its role as an antagonist of ATP-sensitive potassium (KATP) channels, particularly the mitochondrial isoform (mitoKATP). Its ability to block the protective effects of ischemic and pharmacological preconditioning has made it a cornerstone in cardiovascular research. However, emerging evidence reveals a more complex mechanism of action extending beyond simple channel blockade. 5-HD undergoes metabolic activation within the cell, converting to 5-hydroxydecanoyl-CoA, which subsequently enters and interacts with the mitochondrial fatty acid β-oxidation pathway. This interaction not only influences cellular energy metabolism but also presents a secondary mechanism for its observed physiological effects. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of 5-HD, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate a deeper understanding for researchers in the field.

Core Mechanisms of Action

The biological effects of this compound are primarily attributed to two interconnected mechanisms: direct inhibition of ATP-sensitive potassium channels and modulation of mitochondrial fatty acid metabolism.

Inhibition of ATP-Sensitive Potassium (KATP) Channels

5-HD is widely cited as a selective inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel, although it also exhibits effects on the sarcolemmal KATP (sarcoKATP) channel.

-

Mitochondrial KATP (mitoKATP) Channels: The blockade of mitoKATP channels by 5-HD is a key component of its mechanism, particularly in the context of cardioprotection. The opening of these channels is considered a crucial step in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic event. By inhibiting mitoKATP, 5-HD abrogates this protective effect.[1] The inhibition of K+ flux through mitoKATP by 5-HD has been demonstrated in isolated mitochondria.

-

Sarcolemmal KATP (sarcoKATP) Channels: While often considered selective for the mitochondrial channel, 5-HD has been shown to inhibit sarcoKATP channels as well. However, the conditions under which this inhibition occurs are critical. Studies using inside-out patches from rat ventricular myocytes have shown that 5-HD inhibits sarcoKATP channel activity, but only in the presence of non-inhibitory concentrations of ATP.[2] In intact myocytes, however, 5-HD fails to reverse the activation of sarcoKATP channels, suggesting that in a cellular context, its primary target may indeed be mitochondrial.[2] There is some discrepancy in the literature regarding the potency of 5-HD on sarcolemmal channels, with one study reporting insensitivity to concentrations as high as 500 µM.[3]

Metabolic Activation and Interference with β-Oxidation

A significant aspect of 5-HD's mechanism of action is its intracellular metabolism. 5-HD serves as a substrate for acyl-CoA synthetase, an enzyme located on the outer mitochondrial membrane and in the matrix, which converts it to 5-hydroxydecanoyl-CoA (5-HD-CoA).[4] This metabolic activation is a critical step, as 5-HD-CoA is the active form that interacts with downstream metabolic pathways.

The primary metabolic pathway affected is mitochondrial fatty acid β-oxidation. 5-HD-CoA is a substrate for the enzymes of this pathway, but its metabolism is inefficient, creating a bottleneck.[5][6] Specifically, the penultimate step of β-oxidation of 5-HD-CoA is significantly slower than that of its physiological counterpart, decanoyl-CoA.[5] This leads to two key consequences:

-

Reduced energy production from 5-HD itself: The slow metabolism of 5-HD-CoA means it is a poor substrate for ATP production.

-

Inhibition of the metabolism of other fatty acids: The accumulation of 5-HD-CoA and its metabolites can competitively inhibit the oxidation of other, more efficient fatty acid substrates.[5]

This interference with fatty acid metabolism has significant implications for cellular energetics, particularly in tissues with high energy demands like the heart.

Quantitative Data

The following tables summarize the key quantitative data related to the mechanism of action of this compound.

| Target | Parameter | Value | Species/System | Reference(s) |

| Sarcolemmal KATP (sarcKATP) Channel | IC50 | ~30 µM | Rat ventricular myocytes (inside-out patch) | [2][7] |

| Mitochondrial KATP (mitoKATP) Channel | K1/2 | 45-75 µM | Rat heart and liver mitochondria | [8] |

| Sarcolemmal KATP (Kir6.2/SUR2A) | Inhibition | Insensitive | HEK293 cells expressing Kir6.2/SUR2A | [3] |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Km for 5-HD-CoA | 12.8 ± 0.6 µM | Purified human liver MCAD | [3] |

| Enoyl-CoA Hydratase | Km for 5-HD-enoyl-CoA | 12.7 ± 0.6 µM | Purified enzyme | [9] |

| Enoyl-CoA Hydratase | Vmax for 5-HD-enoyl-CoA | 25.7 ± 0.5 µM min⁻¹ | Purified enzyme | [9] |

Signaling Pathways and Logical Relationships

The actions of 5-HD intersect with critical cellular signaling pathways, most notably those involved in cardioprotection.

Blockade of Cardioprotective Signaling

Ischemic preconditioning (IPC) activates a cascade of pro-survival signaling pathways, including the Reperfusion Injury Salvage Kinase (RISK) pathway, which involves kinases such as PI3K and Akt. The activation of these pathways is thought to converge on mitochondria to exert a protective effect, partly through the opening of mitoKATP channels and the inhibition of the mitochondrial permeability transition pore (mPTP). 5-HD, by inhibiting mitoKATP, is positioned to block these downstream protective effects. Furthermore, the metabolic consequences of 5-HD, such as altered redox state and substrate availability, can also influence these signaling cascades.

Metabolic Fate and Consequences of this compound

The metabolic pathway of 5-HD is a critical component of its mechanism of action. The following diagram illustrates the conversion of 5-HD to its active form and its subsequent interaction with and inhibition of fatty acid β-oxidation.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Patch-Clamp Electrophysiology for KATP Channel Activity

This protocol is adapted for recording single-channel currents from inside-out patches of ventricular myocytes to assess the direct effects of 5-HD on sarcoKATP channels.

1. Cell Preparation:

- Isolate ventricular myocytes from adult rat hearts by enzymatic digestion.

- Plate the isolated myocytes on laminin-coated glass coverslips and allow them to adhere.

2. Pipette and Solutions:

- Pipette Solution (in mM): 140 KCl, 1.2 MgCl₂, 10 HEPES, adjusted to pH 7.4 with KOH.

- Bath Solution (in mM): 140 KCl, 1.2 MgCl₂, 1 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.

- Pull borosilicate glass pipettes to a resistance of 5-10 MΩ when filled with the pipette solution.

3. Recording Procedure:

- Establish a gigaohm seal (>1 GΩ) between the patch pipette and the myocyte membrane.

- Excise the patch to achieve the inside-out configuration.

- Hold the membrane potential at -60 mV.

- Record baseline KATP channel activity in the bath solution.

- To study the ATP-dependent inhibition by 5-HD, perfuse the patch with the bath solution containing a non-inhibitory concentration of ATP (e.g., 10-100 µM).

- After establishing a stable baseline in the presence of ATP, perfuse with the same ATP-containing solution supplemented with varying concentrations of 5-HD (e.g., 1-100 µM).

- Record channel activity at each concentration to determine the dose-dependent inhibition.

4. Data Analysis:

- Analyze the single-channel recordings to determine the open probability (NPo) of the KATP channels.

- Plot the percentage of inhibition of NPo as a function of 5-HD concentration to calculate the IC50 value.

start [label="Start: Isolated Myocyte"];

giga_seal [label="Form Gigaohm Seal"];

excise [label="Excise to Inside-Out Patch"];

baseline [label="Record Baseline Activity\n(0 ATP)"];

add_atp [label="Perfuse with Low ATP"];

add_5hd [label="Perfuse with Low ATP + 5-HD"];

washout [label="Washout"];

analyze [label="Analyze Channel Open Probability"];

end [label="End"];

start -> giga_seal;

giga_seal -> excise;

excise -> baseline;

baseline -> add_atp;

add_atp -> add_5hd;

add_5hd -> washout;

washout -> add_atp [style=dashed];

add_5hd -> analyze;

analyze -> end;

}

Caption: Experimental workflow for inside-out patch-clamp analysis of 5-HD.

Mitochondrial Respiration Assay

This protocol describes the measurement of oxygen consumption in isolated heart mitochondria to assess the effects of 5-HD and its metabolites on respiration.

1. Mitochondrial Isolation:

* Isolate mitochondria from fresh rat hearts by differential centrifugation.

* Determine the protein concentration of the mitochondrial suspension using a standard assay (e.g., Bradford).

2. Respiration Medium and Substrates:

* Respiration Medium (in mM): 125 KCl, 20 MOPS, 10 Tris-HCl, 2 K₂HPO₄, 0.5 EGTA, pH 7.2.

* Substrates: Prepare stock solutions of substrates for different respiratory complexes (e.g., 1 M pyruvate/0.5 M malate for Complex I; 1 M succinate for Complex II).

3. Oxygen Consumption Measurement:

* Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

* Add the respiration medium to the chambers and allow it to equilibrate to 37°C.

* Add isolated mitochondria (final concentration ~0.25 mg/mL) to the chambers.

* Record the baseline respiration (State 2).

* Add the desired respiratory substrate (e.g., pyruvate/malate).

* Initiate State 3 respiration by adding a defined amount of ADP (e.g., 1 mM).

* Once a stable State 3 respiration rate is established, add 5-HD or 5-HD-CoA at various concentrations to assess their inhibitory effects.

* As a control, measure the effect of decanoate or decanoyl-CoA.

* At the end of the experiment, add an inhibitor of the respiratory chain (e.g., rotenone for Complex I, antimycin A for Complex III) to measure non-mitochondrial oxygen consumption.

4. Data Analysis:

* Calculate the rates of oxygen consumption in different respiratory states.

* Determine the respiratory control ratio (RCR = State 3 / State 4) as an indicator of mitochondrial coupling.

* Quantify the inhibitory effect of 5-HD and its metabolites on State 3 respiration.

Fatty Acid β-Oxidation Enzyme Assay

This protocol outlines a method to measure the activity of medium-chain acyl-CoA dehydrogenase (MCAD) using 5-HD-CoA as a substrate.

1. Enzyme and Substrates:

* Use purified MCAD enzyme.

* Synthesize and purify 5-hydroxydecanoyl-CoA (5-HD-CoA).

* Use decanoyl-CoA as a control substrate.

2. Assay Principle:

* The activity of MCAD is measured spectrophotometrically by following the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, which is reduced by electrons transferred from the FADH₂ cofactor of the enzyme.

3. Assay Procedure:

* Prepare an assay buffer (e.g., 100 mM HEPES, pH 7.6, containing 0.5 mM EDTA).

* In a cuvette, add the assay buffer, the electron acceptor, and the purified MCAD enzyme.

* Initiate the reaction by adding the substrate (5-HD-CoA or decanoyl-CoA) at varying concentrations.

* Monitor the change in absorbance at the appropriate wavelength for the chosen electron acceptor over time.

4. Data Analysis:

* Calculate the initial reaction velocities from the linear portion of the absorbance curves.

* Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

Conclusion

The mechanism of action of this compound is more intricate than its common designation as a selective mitoKATP channel blocker would suggest. While its inhibitory effect on these channels is a key aspect of its function, particularly in the context of abrogating cardioprotection, its metabolic fate is equally important. The conversion of 5-HD to 5-HD-CoA and the subsequent interference with mitochondrial β-oxidation represent a significant, parallel mechanism that contributes to its overall cellular effects. For researchers, scientists, and drug development professionals, a thorough understanding of this dual mechanism is crucial for the accurate interpretation of experimental results and for the design of future studies utilizing this important pharmacological agent. The data and protocols provided inthis guide aim to facilitate a more nuanced and comprehensive approach to investigating the biological roles of this compound.

References

- 1. Mitochondrial Reactive Oxygen Species at the Heart of the Matter: New Therapeutic Approaches for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactive Oxygen Species Originating from Mitochondria Regulate the Cardiac Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Kir6.2 activation by sulfonylurea receptors: a different mechanism of action for SUR1 and SUR2A subunits via the same residues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Blockade of ATP-sensitive potassium channels by this compound suppresses monophasic action potential shortening during regional myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Dual Role of 5-Hydroxydecanoate in Cardioprotection: A Technical Guide for Researchers

For Immediate Distribution

This technical guide provides an in-depth analysis of the biological role of 5-Hydroxydecanoate (5-HD) in the context of cardioprotection. It is intended for researchers, scientists, and drug development professionals actively engaged in cardiovascular research. This document synthesizes current understanding of 5-HD's mechanisms of action, delves into the controversies surrounding its specificity, and provides detailed experimental protocols and quantitative data to aid in the design and interpretation of future studies.

Executive Summary

This compound (5-HD) has been a pivotal pharmacological tool in the study of cardioprotective mechanisms, particularly ischemic preconditioning (IPC). It is widely recognized as a selective inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel, a key component in cellular signaling pathways that converge to protect the heart from ischemia-reperfusion (I/R) injury. However, emerging evidence reveals a more complex biological profile for 5-HD, including its metabolism within mitochondria and subsequent effects on fatty acid β-oxidation. This guide will explore both the canonical and non-canonical roles of 5-HD, offering a comprehensive perspective on its utility and limitations in cardiovascular research.

The Canonical Role of 5-HD: MitoKATP Channel Inhibition

The primary and most-cited mechanism of action for 5-HD is the blockade of mitoKATP channels. These channels are crucial end-effectors in cardioprotective signaling cascades. The opening of mitoKATP channels is believed to confer protection by modulating mitochondrial function, including the preservation of ATP synthesis, regulation of mitochondrial matrix volume, and attenuation of deleterious calcium overload during reperfusion.

5-HD has been instrumental in elucidating the role of mitoKATP channels in cardioprotection. By abolishing the protective effects of IPC and various pharmacological preconditioning agents, 5-HD has provided strong evidence for the central role of these channels.[1][2][3] The inhibitory effect of 5-HD on mitoKATP channels has been demonstrated to be state-dependent, with higher efficacy when the channel is in the open state.[4]

Signaling Pathways Involving MitoKATP and 5-HD

5-HD has been used to dissect signaling pathways upstream of mitoKATP channels. Cardioprotective signals initiated by factors such as ischemic preconditioning, G-protein coupled receptor agonists, and nitric oxide (NO) converge on the mitochondria. Key signaling molecules implicated include protein kinase C (PKC), particularly the ε isoform, and reactive oxygen species (ROS) acting as signaling molecules.[5][6][7] 5-HD's ability to block the protective effects of these stimuli suggests that mitoKATP channel opening is a critical downstream event.

Signaling Pathway of Ischemic Preconditioning and 5-HD Intervention

Caption: Signaling cascade of ischemic preconditioning leading to cardioprotection and the inhibitory point of 5-HD.

The Non-Canonical Role of 5-HD: Mitochondrial Metabolism

Despite its widespread use as a specific mitoKATP channel blocker, a growing body of evidence challenges this narrow definition. 5-HD is a fatty acid that can be transported into the mitochondrial matrix and activated to its coenzyme A (CoA) derivative, 5-hydroxydecanoyl-CoA (5-HD-CoA).[8][9][10][11][12][13][14][15] This metabolic transformation is crucial as 5-HD-CoA can then enter the β-oxidation pathway.

Inhibition of Fatty Acid β-Oxidation

Studies have shown that 5-HD-CoA acts as both a substrate and an inhibitor of fatty acid β-oxidation.[8][16] The metabolism of 5-HD-CoA is significantly slower than that of its straight-chain counterpart, decanoyl-CoA. This sluggish metabolism can create a bottleneck in the β-oxidation spiral, leading to the inhibition of this critical energy-producing pathway.[13][14][16] This inhibition of fatty acid metabolism may, in itself, contribute to the observed effects of 5-HD on cardiac function, independent of its action on mitoKATP channels. For instance, a switch in substrate utilization from fatty acids to glucose during ischemia can be cardioprotective.

Metabolic Fate and Action of this compound

Caption: Mitochondrial metabolism of 5-HD and its inhibitory effect on fatty acid β-oxidation.

5-HD and the Mitochondrial Permeability Transition Pore (mPTP)

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane. Its prolonged opening is a key event in cell death during ischemia-reperfusion injury. There is evidence suggesting a link between the inhibition of mitoKATP channels by 5-HD and the facilitation of mPTP opening.[17][18] This action would be pro-death and contrasts with the pore's inhibition which is a target for cardioprotection. Therefore, the effect of 5-HD on mPTP may contribute to its ability to abolish cardioprotection.

Quantitative Data on 5-HD's Biological Effects

A clear understanding of the quantitative aspects of 5-HD's actions is essential for its appropriate use in research. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Experimental System | Reference |

| IC50 for sarcKATP channel inhibition | ~30 µM | Rat ventricular myocytes (in the presence of ATP) | [7][19] |

| K1/2 for mitoKATP channel inhibition | 45-75 µM | Isolated rat heart and liver mitochondria (in the presence of ATP and an opener) | [4] |

| Infarct Size Reduction by IPC | Abolished by 5-HD | Rabbit model of myocardial infarction | [20] |

| Infarct Size Reduction by Chronic Hypoxia | Abolished by 5-HD (5 mg/kg) | Open-chest rat model | [21] |

| Infarct Size Reduction by EGCG | Abolished by 100 µM 5-HD | Isolated rat hearts | [22] |

| Infarct Size Reduction by Ischemic Postconditioning | Attenuated by 5-HD | In vivo rat model | [11] |

| Inhibition of Decanoyl-CoA supported respiration | ~40% reduction by 100 µM 5-HD-CoA | Isolated rat heart mitochondria | [16] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments frequently employed in the study of 5-HD and cardioprotection.

Langendorff Perfusion of Isolated Rodent Heart

This ex vivo model allows for the study of cardiac function in a controlled environment, free from systemic neurohormonal influences.

Procedure:

-

Animal Preparation: Anesthetize the rodent (e.g., rat, mouse) and administer heparin to prevent coagulation.[13]

-

Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.

-

Cannulation: Identify the aorta and cannulate it with a Langendorff apparatus cannula. Secure the aorta to the cannula.[6]

-

Retrograde Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at a constant pressure or flow.[1]

-

Functional Measurements: Insert a balloon into the left ventricle to measure isovolumetric contractile function (e.g., left ventricular developed pressure, dP/dt).

-

Experimental Protocol: After a stabilization period, subject the heart to an ischemia-reperfusion protocol. 5-HD or other pharmacological agents can be added to the perfusate at desired concentrations and time points.[5][2]

Experimental Workflow for Langendorff Perfusion

Caption: A typical workflow for studying cardioprotection using the Langendorff isolated heart preparation.

Isolation of Mitochondria from Cardiac Tissue

High-quality mitochondrial isolates are essential for studying the direct effects of 5-HD on mitochondrial function.

Procedure:

-

Tissue Homogenization: Mince fresh cardiac tissue in ice-cold isolation buffer and homogenize using a Potter-Elvehjem homogenizer.[13][23]

-

Differential Centrifugation:

-

Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.

-

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for subsequent assays.

-

Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., BCA assay).[23]

Patch-Clamp of Inner Mitochondrial Membrane

This technique allows for the direct measurement of mitoKATP channel activity.

Procedure:

-

Mitoplast Preparation: Treat isolated mitochondria with a hypotonic solution to rupture the outer mitochondrial membrane, forming mitoplasts.[9][25]

-

Patch-Clamp Recording:

-

Solution Exchange: The solution bathing the matrix side of the membrane can be changed to study the effects of ATP, 5-HD, and other modulators on channel activity.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

The Amplex Red assay is a sensitive method for detecting hydrogen peroxide release from isolated mitochondria.

Procedure:

-

Reaction Mixture: Prepare a reaction buffer containing Amplex Red, horseradish peroxidase, and respiratory substrates (e.g., pyruvate, malate).[8][17]

-

Mitochondrial Addition: Add a known amount of isolated mitochondria to the reaction mixture.

-

Fluorescence Measurement: Monitor the increase in fluorescence (excitation ~560 nm, emission ~590 nm) over time using a fluorescence plate reader or spectrophotometer.[8] The rate of fluorescence increase is proportional to the rate of hydrogen peroxide production.

Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening

The calcium retention capacity (CRC) assay is a common method to assess the susceptibility of mitochondria to mPTP opening.

Procedure:

-

Mitochondrial Suspension: Suspend isolated mitochondria in a buffer containing a calcium-sensitive fluorescent dye (e.g., Calcium Green 5N).

-

Calcium Pulses: Add sequential pulses of a known concentration of calcium to the mitochondrial suspension.

-

Fluorescence Monitoring: Monitor the extra-mitochondrial calcium concentration via the fluorescent dye. Mitochondria will take up calcium until the mPTP opens.

-

CRC Determination: The point at which the mitochondria release the accumulated calcium, indicated by a sharp and sustained increase in fluorescence, determines the calcium retention capacity. A lower CRC indicates a higher propensity for mPTP opening.[18][27]

Conclusion and Future Directions

This compound remains a valuable tool in cardiovascular research, but its use requires a nuanced understanding of its dual mechanisms of action. While its role as a mitoKATP channel inhibitor is well-established, its effects on mitochondrial metabolism cannot be ignored and may contribute significantly to its biological activity. Future research should aim to:

-

Develop more specific pharmacological probes for the mitoKATP channel to dissect its role with greater precision.

-

Quantify the relative contributions of mitoKATP channel inhibition and metabolic effects of 5-HD to its overall impact on cardioprotection.

-

Investigate the downstream consequences of 5-HD-induced metabolic shifts in the context of ischemia-reperfusion injury.

By acknowledging the multifaceted nature of 5-HD, researchers can more accurately interpret experimental findings and advance the development of novel therapeutic strategies for ischemic heart disease.

References

- 1. transonic.com [transonic.com]

- 2. researchgate.net [researchgate.net]

- 3. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]

- 7. This compound and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Methods of Measuring Mitochondrial Potassium Channels: A Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Robust Mitochondrial Isolation from Rodent Cardiac Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ischemic postconditioning improves the expression of cellular membrane connexin 43 and attenuates the reperfusion injury in rat acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Robust Mitochondrial Isolation from Rodent Cardiac Tissue [jove.com]

- 14. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 16. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mitochondrial ROS Analysis [protocols.io]

- 18. The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Limitation of myocardial infarct size in the rabbit by ischaemic preconditioning is abolished by sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Polyphenol (-)-Epigallocatechin Gallate during Ischemia Limits Infarct Size Via Mitochondrial KATP Channel Activation in Isolated Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measurement of respiratory function in isolated cardiac mitochondria using Seahorse XFe24 Analyzer: applications for aging research - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Methods of Measuring Mitochondrial Potassium Channels: A Critical Assessment [mdpi.com]

- 26. ahajournals.org [ahajournals.org]

- 27. mdpi.com [mdpi.com]

5-Hydroxydecanoate and Ischemic Preconditioning Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic preconditioning (IPC) is a powerful endogenous cardioprotective phenomenon where brief, non-lethal episodes of ischemia and reperfusion protect the myocardium from a subsequent, more prolonged ischemic insult, significantly reducing infarct size and apoptosis.[1] The signaling pathways underlying IPC are complex and have been a major focus of cardiovascular research, with the goal of developing therapeutic strategies that mimic this natural protection. A key player in this intricate signaling network is the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[1] 5-Hydroxydecanoate (5-HD), a selective inhibitor of the mitoKATP channel, has been instrumental in elucidating the critical role of this channel in mediating the protective effects of IPC.[2][3] This technical guide provides an in-depth overview of the role of 5-HD in IPC signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Data on the Effect of this compound on Ischemic Preconditioning

The inhibitory effect of 5-HD on the cardioprotective effects of IPC has been quantified in numerous studies. The following tables summarize key findings on infarct size and apoptosis.

Table 1: Effect of this compound on Myocardial Infarct Size in Animal Models of Ischemia-Reperfusion Injury

| Animal Model | Experimental Groups | Infarct Size (% of Area at Risk) | Reference |

| Anesthetized, open-chested Sprague-Dawley rats | Control | 47.5 ± 3.8 | [2] |

| Ischemic Preconditioning (IPC) | 7.9 ± 1.9 | [2] | |

| 5-HD (5 mg/kg, i.v.) + IPC | 50.5 ± 2.6 | [2] | |

| Pentobarbitone anesthetized New Zealand white rabbits | Control | 55 ± 3 | [3] |

| Ischemic Preconditioning (IPC) | 27 ± 8 | [3] | |

| 5-HD (5 mg/kg, i.v.) + IPC | 50 ± 6 | [3] | |

| In situ mouse hearts (FVB mice) | Control | 36.7 ± 4.5 | [4] |

| Ischemic Preconditioning (IPC) | 18.9 ± 2.8 | [4] | |

| In situ mouse hearts (C57BL/6J mice) | Control | 56.4 ± 8.3 | [4] |

| Ischemic Preconditioning (IPC) | 18.9 ± 4.2 | [4] |

Table 2: Effect of this compound on Apoptosis in Myocardial Ischemia-Reperfusion Injury

| Animal Model | Experimental Groups | Apoptotic Cells (%) | Assay | Reference |

| Isolated perfused rat hearts | Ischemia-Reperfusion | 6 ± 2 (myocytes) | TUNEL | [5] |

| Ischemia-Reperfusion | 44 ± 5 (vascular cells) | TUNEL | [5] | |

| In vivo rat model | Ischemia-Reperfusion | 14.5 ± 3.4 | TUNEL | [6] |

| Ischemic Preconditioning (IPC) | 6.5 ± 2.1 | TUNEL | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of studies investigating 5-HD and IPC. The following sections outline key experimental protocols.

Animal Model of Myocardial Ischemia-Reperfusion Injury (Rat)

This protocol describes the induction of regional myocardial ischemia followed by reperfusion in an anesthetized rat model.

Materials:

-

Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneal)

-

Mechanical ventilator

-

Surgical instruments for thoracotomy

-

6-0 silk suture with a tapered needle

-

Electrocardiogram (ECG) monitor

Procedure:

-

Anesthetize the rat and confirm the depth of anesthesia by lack of pedal withdrawal reflex.

-

Intubate the trachea and initiate mechanical ventilation with room air.

-

Perform a left thoracotomy in the fourth or fifth intercostal space to expose the heart.[7]

-

Gently retract the ribs to visualize the left anterior descending (LAD) coronary artery.

-

Pass a 6-0 silk suture around the LAD artery, approximately 2-3 mm from its origin.[7]

-

For the ischemic preconditioning (IPC) group , induce one or more cycles of brief ischemia (e.g., 5 minutes) followed by a brief period of reperfusion (e.g., 5 minutes) by tightening and then releasing the snare around the suture.[2]

-

For the control and 5-HD groups , allow for a stabilization period equivalent to the preconditioning protocol.

-

Induce sustained ischemia by tightening the snare for a prolonged period (e.g., 30-60 minutes). Successful occlusion is confirmed by the appearance of a pale, ischemic area on the myocardial surface and by ST-segment elevation on the ECG.[7]

-

After the ischemic period, release the snare to allow for reperfusion for a designated period (e.g., 90-120 minutes).[2]

Administration of this compound (5-HD)

This protocol details the preparation and administration of 5-HD.

Materials:

-

This compound sodium salt

-

Sterile saline (0.9% NaCl)

-

Intravenous (i.v.) or intraperitoneal (i.p.) injection supplies

Procedure:

-

Prepare a stock solution of 5-HD by dissolving it in sterile saline to the desired concentration.

-

Administer 5-HD to the animal via intravenous (e.g., through the femoral or jugular vein) or intraperitoneal injection.

-

For studies investigating the blockade of IPC, 5-HD is typically administered before the ischemic preconditioning protocol. A common timing is 10-15 minutes prior to the first ischemic insult.[2][3]

-

The dosage of 5-HD can vary, but a commonly used dose is 5-10 mg/kg body weight.[2][3]

Measurement of Myocardial Infarct Size using Triphenyltetrazolium Chloride (TTC) Staining

This protocol describes the ex vivo staining of heart tissue to differentiate between viable and infarcted myocardium.

Materials:

-

2,3,5-Triphenyltetrazolium chloride (TTC)

-

Phosphate-buffered saline (PBS), pH 7.4

-

10% buffered formalin

-

Heart slicing apparatus or a sharp blade

-

Digital camera and image analysis software

Procedure:

-

At the end of the reperfusion period, excise the heart.

-

Cannulate the aorta and perfuse the heart with saline to wash out remaining blood.

-

To delineate the area at risk (AAR), ligate the coronary artery at the same location as for the ischemic insult and perfuse the remainder of the coronary vasculature with a dye such as Evans blue. The AAR will remain unstained.

-

Freeze the heart at -20°C for approximately 1-2 hours to facilitate slicing.[8]

-

Cut the ventricles into uniform transverse slices (e.g., 2 mm thick).[9]

-

Incubate the heart slices in a 1% TTC solution in PBS at 37°C for 15-20 minutes.[8][10] Viable tissue, rich in dehydrogenase enzymes, will stain a deep red, while the infarcted tissue will remain pale white or tan.[8]

-

Fix the stained slices in 10% formalin to enhance the contrast between the stained and unstained areas.[8]

-

Capture digital images of both sides of each slice.

-

Using image analysis software, measure the total area of the left ventricle, the area at risk, and the infarcted area for each slice.

-

Calculate the infarct size as a percentage of the area at risk.

Assessment of Apoptosis using TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This protocol outlines the detection of apoptotic cells in cardiac tissue sections.

Materials:

-

Paraffin-embedded heart tissue sections (5 µm)

-

TUNEL assay kit (commercially available)

-

Proteinase K

-

Permeabilization solution (e.g., Triton X-100 in sodium citrate)

-

Fluorescence microscope

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval by incubating the slides in a solution such as proteinase K.[6]

-

Permeabilize the cells to allow entry of the labeling reagents.[11]

-

Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.[6][11]

-

Wash the sections to remove unbound reagents.

-

Counterstain the nuclei with a fluorescent dye such as DAPI or propidium iodide to visualize all cell nuclei.

-

Mount the slides with an anti-fade mounting medium.

-

Visualize the sections using a fluorescence microscope. Apoptotic nuclei will fluoresce at the wavelength corresponding to the label used (e.g., green for FITC), while all nuclei will be visible with the counterstain.

-

Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei in several high-power fields.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in ischemic preconditioning and the inhibitory role of this compound, as well as a typical experimental workflow.

Signaling Pathways

Caption: Signaling pathway of ischemic preconditioning and the inhibitory action of 5-HD.

Experimental Workflow

Caption: A typical experimental workflow for studying 5-HD and ischemic preconditioning.

Discussion and Conclusion

The body of evidence strongly supports the central role of the mitoKATP channel in the signal transduction cascade of ischemic preconditioning. This compound, as a selective inhibitor of this channel, has been an invaluable pharmacological tool to dissect this pathway. As the quantitative data demonstrates, 5-HD effectively abolishes the cardioprotective effects of IPC, bringing infarct size and apoptosis levels back to those observed in non-preconditioned hearts.[2][3]

The signaling pathway initiated by IPC involves the activation of various receptors and intracellular kinases, with a convergence on Protein Kinase C.[12] PKC, along with reactive oxygen species acting as signaling molecules, leads to the opening of the mitoKATP channel.[13] This channel opening is believed to preserve mitochondrial integrity, prevent the opening of the mitochondrial permeability transition pore, and ultimately limit cell death during reperfusion.[13]

The experimental protocols outlined in this guide provide a framework for researchers to reliably and reproducibly investigate the mechanisms of IPC and the effects of pharmacological agents like 5-HD. The use of standardized animal models, consistent drug administration, and robust methods for assessing endpoints such as infarct size and apoptosis are critical for advancing our understanding in this field.

For drug development professionals, the targeting of the mitoKATP channel and its associated signaling pathways represents a promising avenue for the development of novel cardioprotective therapies. While 5-HD itself is an inhibitory tool for research, the development of selective mitoKATP channel openers could potentially replicate the benefits of ischemic preconditioning in a clinical setting. Further research is warranted to translate the findings from preclinical models into effective treatments for patients with ischemic heart disease.

References

- 1. Sarcolemmal and mitochondrial KATP channels and myocardial ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ischemia-selective KATP channel antagonist, this compound, blocks ischemic preconditioning in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Limitation of myocardial infarct size in the rabbit by ischaemic preconditioning is abolished by sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ischemic preconditioning limits infarct size following regional ischemia-reperfusion in in situ mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mmbio.cn [mmbio.cn]

- 7. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 9. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]

- 11. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 12. Signal transduction in ischemic preconditioning: the role of kinases and mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to 5-Hydroxydecanoate: Discovery, Synthesis, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of 5-Hydroxydecanoate (5-HD), a molecule of significant interest in cardiovascular research and cellular metabolism. While not a naturally occurring compound, its synthesis and application as a pharmacological tool have been instrumental in elucidating key physiological and pathological pathways. This document details its discovery as a synthetic molecule, outlines its chemical synthesis, and explores its primary signaling and metabolic interactions, with a focus on experimental methodologies and quantitative data.

Discovery and Pharmacological Context

This compound was not discovered in nature but was first synthesized as a tool to investigate the role of ATP-sensitive potassium (KATP) channels in cellular function.[1][2][3] It gained prominence in the late 20th century as a putative selective inhibitor of mitochondrial KATP (mitoKATP) channels, which were hypothesized to be key mediators of cardioprotection, particularly in the context of ischemic preconditioning.[1][2][3][4] The ability of 5-HD to block the protective effects of ischemic preconditioning and pharmacological agents that open these channels solidified its role as an essential molecular probe in cardiovascular research.[1][2][3]

Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step chemical process. A common and effective strategy involves the Baeyer-Villiger oxidation of a cyclic ketone to form a lactone, which is subsequently hydrolyzed to yield the hydroxy acid. The sodium salt, which is often used in biological experiments, is then prepared by neutralization.

Plausible Synthesis Route: Baeyer-Villiger Oxidation and Hydrolysis

A plausible and widely applicable route for the synthesis of 5-hydroxydecanoic acid starts from the corresponding cyclic ketone, cyclopentadecanone. The key steps are:

-

Baeyer-Villiger Oxidation: Cyclopentadecanone is oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding lactone, decan-5-olide.

-

Hydrolysis: The lactone is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to open the ring and form the sodium salt of 5-hydroxydecanoic acid.

-

Acidification: Subsequent acidification with a strong acid (e.g., hydrochloric acid) protonates the carboxylate to yield 5-hydroxydecanoic acid.

The following diagram illustrates the general workflow for this synthesis approach.

Experimental Protocol: Synthesis of Sodium this compound

This protocol describes the final step of preparing the sodium salt from the free acid, a common procedure for enhancing water solubility for biological assays.

Objective: To synthesize Sodium this compound from 5-hydroxydecanoic acid.

Materials:

-

5-hydroxydecanoic acid

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

pH meter or pH indicator strips

-

Stir plate and stir bar

-

Rotary evaporator or lyophilizer

Procedure:

-

Dissolution: Dissolve a known quantity of 5-hydroxydecanoic acid in a minimal amount of deionized water. Gentle warming may be required to aid dissolution.

-

Neutralization: Slowly add a stoichiometric amount of aqueous sodium hydroxide or sodium bicarbonate solution to the dissolved 5-hydroxydecanoic acid while stirring continuously.

-

pH Monitoring: Monitor the pH of the solution. Continue adding the base dropwise until the pH of the solution reaches a neutral range (pH 7.0-7.5).

-

Solvent Removal: Once neutralized, remove the water from the solution using a rotary evaporator or by lyophilization to obtain the solid Sodium this compound.

-

Drying and Storage: Dry the resulting solid under vacuum to remove any residual moisture. Store the final product in a desiccator at room temperature.

Quantitative Data for Synthesis

The following table summarizes typical reaction parameters for the neutralization step.

| Parameter | Value | Reference(s) |

| Starting Material | 5-hydroxydecanoic acid | [5] |

| Reagent | Sodium Hydroxide | [5] |

| Solvent | Water | [5] |

| Reaction Time | 2-4 hours | [5] |

| Reaction Temperature | 20-25°C | [5] |

| Typical Yield | 95-98% | [5] |

Signaling and Metabolic Pathways

The biological effects of this compound are primarily attributed to two interconnected mechanisms: the inhibition of mitochondrial ATP-sensitive potassium channels and its metabolism via β-oxidation.

Inhibition of Mitochondrial ATP-Sensitive K+ (mitoKATP) Channels

5-HD is widely used as an inhibitor of mitoKATP channels.[1][2][3] The opening of these channels is considered a key step in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic insult. By blocking these channels, 5-HD prevents the protective effects of preconditioning.[1][2][3] The inhibitory action of 5-HD on mitoKATP channels is state-dependent, meaning its efficacy is influenced by the conformational state of the channel.[1][3]

The following diagram illustrates the inhibitory effect of 5-HD on the mitoKATP channel and its downstream consequences.

Metabolism via β-Oxidation

Contrary to its initial perception as a specific channel blocker, it is now understood that this compound is also a substrate for mitochondrial β-oxidation.[2][6][7] It is first activated to 5-hydroxydecanoyl-CoA, which then enters the β-oxidation spiral.[2][6][7] However, the metabolism of 5-hydroxydecanoyl-CoA is significantly slower at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step compared to the corresponding metabolite of decanoate.[6] This creates a bottleneck in the β-oxidation pathway, leading to the accumulation of metabolic intermediates and potentially altering the cellular redox state and energy metabolism.[6]

The following diagram depicts the metabolic fate of this compound in the mitochondrial β-oxidation pathway.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data regarding the biological activity of this compound.

Table 1: Inhibition of mitoKATP Channels by this compound

| Parameter | Value (µM) | Tissue/System | Reference(s) |

| K1/2 | 45-75 | Rat heart and liver mitochondria | [1][3] |

Table 2: Kinetic Parameters for the Metabolism of 5-Hydroxydecanoyl-CoA

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Vmax (µM min-1) | Reference(s) |

| MCAD | 5-Hydroxydecanoyl-CoA | 12.8 ± 0.6 | 14.1 | - | [7] |

| Enoyl-CoA Hydratase | 5-Hydroxydecenoyl-CoA | 12.7 ± 0.6 | - | 25.7 ± 0.5 | [6] |

Conclusion

This compound is a synthetic molecule that has proven to be an invaluable tool in cardiovascular and metabolic research. Its dual action as both an inhibitor of mitochondrial ATP-sensitive K+ channels and a substrate for β-oxidation provides a complex mechanism of action that has helped to unravel the intricate processes of ischemic preconditioning and mitochondrial metabolism. The detailed synthetic routes and experimental protocols provided in this guide, along with the quantitative data and pathway diagrams, offer a comprehensive resource for researchers and drug development professionals working with this important compound. Further research into the downstream consequences of the metabolic bottleneck created by 5-HD may reveal new therapeutic targets and a deeper understanding of cellular energy regulation.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. β-Oxidation of this compound, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. State-dependent inhibition of the mitochondrial KATP channel by glyburide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KATP channel-independent targets of diazoxide and this compound in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy Sodium this compound | 71186-53-3 [smolecule.com]

- 6. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta-oxidation of this compound, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Complex Pharmacology of 5-Hydroxydecanoate: A Technical Guide to its Structure-Activity Relationship and Mitochondrial Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydecanoate (5-HD) has been a widely utilized pharmacological tool in the study of cellular bioenergetics and cardioprotection, historically positioned as a selective inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. However, accumulating evidence has revealed a more complex pharmacological profile, challenging its specificity and prompting a re-evaluation of its mechanism of action. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-HD, with a primary focus on its intricate interactions with mitochondrial fatty acid metabolism and its state-dependent effects on mitoKATP channels. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 5-HD's molecular pharmacology.

The Dual Personality of this compound: mitoKATP Channel Blocker and Metabolic Modulator

Initially, 5-HD was characterized as a specific blocker of mitoKATP channels, playing a crucial role in studies of ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic insults. However, subsequent research has demonstrated that 5-HD is also a substrate for mitochondrial enzymes involved in fatty acid β-oxidation.[1][2] This metabolic activation significantly complicates the interpretation of its biological effects, as they can no longer be solely attributed to mitoKATP channel blockade.

State-Dependent Inhibition of mitoKATP Channels

The inhibitory effect of 5-HD on mitoKATP channels is now understood to be state-dependent. In the absence of ATP and Mg2+, the channel is largely insensitive to 5-HD.[1] However, when the channel is opened by physiological (e.g., GTP) or pharmacological (e.g., diazoxide) openers in the presence of Mg2+ and ATP, 5-HD exhibits significant inhibitory activity.[1] This suggests that the conformation of the channel is a critical determinant of its sensitivity to 5-HD.

Quantitative Analysis of this compound's Biological Activities

The following table summarizes the key quantitative data regarding the biological effects of 5-HD and its metabolites.

| Parameter | Value | Target/System | Experimental Conditions | Reference |

| mitoKATP Channel Inhibition (K1/2) | 45-75 µM | Rat heart and liver mitochondria | State-dependent inhibition induced by GTP or diazoxide | [1] |

| L-3-hydroxyacyl-CoA dehydrogenase (HAD) activity | Vmax of 3,5-dihydroxydecanoyl-CoA (5-HD metabolite) is fivefold slower than L-3-hydroxydecanoyl-CoA | Purified enzyme | Coupled assay with 3-ketoacyl-CoA thiolase | [3] |

| Inhibition of Fatty Acid Oxidation | 100 µM 5-HD-CoA significantly reduces respiration stimulated by decanoyl-CoA | Isolated rat heart mitochondria | Oxygen consumption measurement | [2] |

| Sarcolemmal KATP Channel Inhibition (IC50) | ~30 µM | Rat ventricular myocytes (inside-out patches) | ATP-dependent inhibition | [4] |

The Metabolic Fate of this compound: A Bottleneck in β-Oxidation

The metabolism of 5-HD within the mitochondria is a critical aspect of its pharmacology. 5-HD is activated to its coenzyme A thioester, 5-hydroxydecanoyl-CoA (5-HD-CoA), which then enters the β-oxidation pathway.[2][5] While the initial steps of β-oxidation proceed, the process is significantly slowed at the level of L-3-hydroxyacyl-CoA dehydrogenase (HAD).[3] The 5-hydroxyl group on the decanoyl chain is thought to sterically hinder the enzyme's active site, creating a metabolic bottleneck.[3] This leads to the accumulation of 5-HD metabolites and the inhibition of the oxidation of other fatty acids.[2]

References

- 1. Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pleiotropic effects of decanoic acid treatment on mitochondrial function in fibroblasts from patients with complex I deficient Leigh syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Five Known Brassinosteroid Analogs from Hyodeoxycholic Acid and Their Activities as Plant-Growth Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pleiotropic effects of decanoic acid treatment on mitochondrial function in fibroblasts from patients with complex I deficient Leigh syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular Targets of 5-Hydroxydecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxydecanoate (5-HD) is a medium-chain fatty acid derivative that has been extensively utilized as a pharmacological tool to investigate cellular bioenergetics and cardioprotective mechanisms. Initially characterized as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels, emerging evidence has revealed a more complex intracellular pharmacology. This technical guide provides a comprehensive overview of the known intracellular targets of 5-HD, detailing its metabolic fate, its effects on key enzymatic pathways, and its modulatory role in cellular signaling. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are presented to facilitate a deeper understanding of 5-HD's mechanism of action.

Introduction

This compound (5-HD) has been a cornerstone in the study of ischemic preconditioning, a phenomenon where brief periods of ischemia protect against subsequent prolonged ischemic insults. The prevailing hypothesis for many years centered on 5-HD's ability to block mitoKATP channels, thereby preventing the protective effects of preconditioning agents. However, recent research has unveiled that 5-HD is not merely an inert channel blocker but is actively metabolized within the mitochondria, leading to a cascade of downstream effects that are independent of KATP channel activity. This guide delves into the multifaceted intracellular interactions of 5-HD, providing a critical resource for researchers employing this tool and for those interested in the development of drugs targeting mitochondrial metabolism.

Primary Intracellular Targets and Mechanisms of Action

The intracellular actions of 5-HD can be broadly categorized into its effects on mitochondrial ion channels and its role as a metabolic substrate.

Mitochondrial ATP-Sensitive Potassium (mitoKATP) Channels

Historically, the primary attributed target of 5-HD has been the mitoKATP channel. The inhibition of this channel by 5-HD has been demonstrated in various experimental settings.

-

Mechanism of Inhibition : 5-HD is proposed to act as a direct blocker of the mitoKATP channel pore, although the precise binding site remains to be fully elucidated. It has been reported to inhibit K+ flux through diazoxide-activated mitochondrial KATP channels.[1] The inhibitory effect of 5-HD on sarcolemmal KATP (sarcKATP) channels has also been observed, with an IC50 of approximately 30 µM, contingent on the presence of ATP.[2] In guinea-pig ventricular myocytes, 5-HD at concentrations of 10 or 100 µM blocked the increase in time-independent outward K+ current induced by a reduction in intracellular ATP.[3]

Mitochondrial β-Oxidation Pathway

A significant and often overlooked aspect of 5-HD's pharmacology is its entry into the mitochondrial β-oxidation pathway. This metabolic route represents a crucial KATP channel-independent mechanism of action.

-

Activation and Metabolism : 5-HD serves as a substrate for acyl-CoA synthetase, an enzyme located on the outer mitochondrial membrane and in the matrix, which converts it to 5-hydroxydecanoyl-CoA (5-HD-CoA).[4][5] This activated form is then further metabolized through the β-oxidation spiral.[5][6][7] 5-HD-CoA is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), the first enzyme in the β-oxidation pathway.[1][8] The product, 5-hydroxydecenoyl-CoA, is then a substrate for enoyl-CoA hydratase, the second enzyme in the pathway.[8]

-

Rate-Limiting Step and Inhibition of Fatty Acid Oxidation : While the initial steps of β-oxidation proceed, the metabolism of 5-HD-CoA is significantly slowed at the penultimate step, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD).[5][6][7] The Vmax for the 5-HD metabolite (3,5-dihydroxydecanoyl-CoA) is approximately fivefold slower than that for the corresponding metabolite of decanoate.[7] This creates a metabolic bottleneck, leading to the accumulation of 5-HD-CoA and its intermediates, which in turn can inhibit the β-oxidation of other fatty acids.[5][6][7] For instance, 100 µM 5-HD-CoA was found to reduce the maximal rate of respiration supported by 10 µM decanoyl-CoA by about 40%.[5]

Succinate Dehydrogenase (Complex II)

Beyond its direct involvement in β-oxidation, the metabolic consequences of 5-HD can impact the tricarboxylic acid (TCA) cycle and electron transport chain.

-

Inhibition of Succinate Oxidation : Studies have shown that diazoxide, a purported mitoKATP channel opener often used in conjunction with 5-HD, inhibits succinate oxidation and the activity of succinate dehydrogenase (Complex II) in a dose-dependent manner (10-100 μM) in pig heart submitochondrial particles.[4] While this effect is attributed to diazoxide, the metabolic interplay resulting from 5-HD's impact on β-oxidation can indirectly affect the flux through the TCA cycle and the activity of its constituent enzymes.

Quantitative Data on this compound Interactions

The following tables summarize the key quantitative parameters reported for the interaction of 5-HD and its metabolites with their intracellular targets.

| Target | Parameter | Value | Species/System | Reference |

| Sarcolemmal KATP Channel | IC50 | ~30 µM | Rat ventricular myocytes | [2] |

| Mitochondrial KATP Channel | IC50 | 45–75 µM | Rat heart and liver mitochondria | [1] |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Km (for 5-HD-CoA) | 12.8 ± 0.6 µM | Purified human liver MCAD | [8] |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | kcat (for 5-HD-CoA) | 14.1 s⁻¹ | Purified human liver MCAD | [8] |

| Enoyl-CoA Hydratase | Km (for 5-HD-enoyl-CoA) | 12.7 ± 0.6 µM | Purified enzyme | [5] |

| Enoyl-CoA Hydratase | Vmax (for 5-HD-enoyl-CoA) | 25.7 ± 0.5 µM min⁻¹ | Purified enzyme | [5] |

| L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) | Vmax (for 3,5-dihydroxydecanoyl-CoA) | 5-fold slower than L-3-hydroxydecanoyl-CoA | Coupled enzyme assay | [7] |

Signaling Pathways and Experimental Workflows

The intracellular effects of 5-HD can be visualized through the following signaling pathways and experimental workflows.

Signaling Pathway of 5-HD Metabolism and its Consequences

Caption: Metabolic fate of this compound in the mitochondrion.

Experimental Workflow for Assessing 5-HD's Effect on Mitochondrial Respiration

Caption: Workflow for mitochondrial respiration assay.

Experimental Workflow for Single-Channel Patch-Clamp Analysis

Caption: Workflow for patch-clamp analysis of KATP channels.

Detailed Experimental Protocols

Measurement of Mitochondrial Respiration

-

Objective : To determine the effect of 5-HD or its metabolites on fatty acid-supported mitochondrial respiration.

-

Materials :

-

Isolated mitochondria (e.g., from rat heart or liver)

-

Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, HEPES, and fatty acid-free BSA)

-

Substrates for β-oxidation (e.g., decanoyl-CoA, lauryl-carnitine)

-

5-HD-CoA

-

ADP

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

-

Procedure :

-

Calibrate the respirometer with respiration buffer to establish a stable baseline.

-

Add a known concentration of isolated mitochondria to the chamber.

-

Add the β-oxidation substrate to initiate state 2 respiration.

-

Add a saturating concentration of ADP to induce state 3 respiration.

-

Once a stable state 3 respiration rate is achieved, add 5-HD-CoA (e.g., 100 µM) and monitor the change in oxygen consumption.

-

As a control, perform a parallel experiment without the addition of 5-HD-CoA.

-

Calculate the rate of oxygen consumption before and after the addition of 5-HD-CoA to determine the extent of inhibition.

-

Single-Channel Electrophysiology (Inside-Out Patch-Clamp)

-

Objective : To measure the direct effect of 5-HD on the activity of single KATP channels.

-

Materials :

-

Isolated ventricular myocytes

-

Patch-clamp amplifier and data acquisition system

-

Pipette solution (e.g., containing KCl, MgCl2, HEPES)

-

Bath solution (e.g., containing KCl, MgCl2, HEPES, EGTA, and varying concentrations of ATP and ADP)

-

This compound

-

-

Procedure :

-

Isolate single ventricular myocytes using standard enzymatic digestion protocols.

-

Using a glass micropipette, form a high-resistance seal (gigaseal) with the cell membrane.

-

Excise the patch of membrane to achieve the inside-out configuration, exposing the intracellular face of the channel to the bath solution.

-

Record single-channel currents at a fixed holding potential in a bath solution with a low ATP concentration to promote channel opening.

-

Establish a baseline recording of channel activity.

-

Perfuse the bath with a solution containing 5-HD (e.g., 30 µM) and continue recording.

-

Wash out the 5-HD to observe any reversal of the effect.

-

Analyze the data to determine the channel open probability (NPo), single-channel conductance, and mean open and closed times before, during, and after 5-HD application.

-

Enzyme Kinetic Assays for β-Oxidation

-

Objective : To determine the kinetic parameters of 5-HD metabolites with enzymes of the β-oxidation pathway.

-

Materials :

-

Purified β-oxidation enzymes (e.g., MCAD, enoyl-CoA hydratase, HAD)

-

Synthesized substrates (e.g., 5-HD-CoA, 5-HD-enoyl-CoA)

-

Spectrophotometer or HPLC system

-

Reaction buffer specific for each enzyme

-

-

Procedure (Example for MCAD) :

-

The activity of MCAD can be measured spectrophotometrically by following the reduction of a ferricenium ion at 300 nm.

-

Prepare a reaction mixture containing buffer, the electron acceptor (ferricenium hexafluorophosphate), and the purified MCAD enzyme.

-

Initiate the reaction by adding varying concentrations of the substrate (5-HD-CoA or decanoyl-CoA).

-

Record the change in absorbance over time to determine the initial reaction velocity.

-

Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Other Potential Intracellular Interactions

While the primary focus has been on mitoKATP channels and β-oxidation, some studies suggest other potential targets for 5-HD.

-

Calcium Homeostasis : In a study on paclitaxel-induced neuropathy, 5-HD was found to rescue the dysregulation of intracellular calcium homeostasis in dorsal root ganglion neurons.[9]

-

Mitochondrial Permeability Transition Pore (mPTP) : The metabolic consequences of 5-HD, such as alterations in mitochondrial matrix Ca2+, redox state, and adenine nucleotide levels, are all known modulators of the mPTP. While direct interaction has not been extensively studied, the metabolic effects of 5-HD could indirectly influence mPTP opening.

Conclusion

The intracellular pharmacology of this compound is far more intricate than its initial classification as a selective mitoKATP channel blocker would suggest. It is now evident that 5-HD is a metabolically active compound that enters the mitochondrial β-oxidation pathway, leading to significant KATP channel-independent effects. The creation of a metabolic bottleneck in fatty acid oxidation appears to be a key mechanism underlying its cellular actions. For researchers, scientists, and drug development professionals, it is imperative to consider these multifaceted interactions when interpreting data from studies using 5-HD or when designing therapeutic strategies that target mitochondrial metabolism. The continued investigation into the downstream consequences of 5-HD's metabolic disruption will undoubtedly provide further insights into the complex regulation of cellular bioenergetics and its role in health and disease.

References

- 1. β-Oxidation of this compound, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits ATP-sensitive K+ channel currents in guinea-pig single ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KATP channel-independent targets of diazoxide and this compound in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "this compound is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]

- 7. This compound is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta-oxidation of this compound, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Integrating Image-Based High-Content Screening with Mouse Models Identifies this compound as a Neuroprotective Drug for Paclitaxel-Induced Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxydecanoate: A Technical Guide to its Interaction with Ion Channels and Metabolic Pathways

Executive Summary: 5-Hydroxydecanoate (5-HD) is a medium-chain fatty acid derivative widely utilized in physiological and pharmacological research as a putative selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels. Its ability to block the effects of ischemic preconditioning has historically been cited as strong evidence for the involvement of mitoKATP channels in cardioprotection. However, emerging research has revealed a more complex mechanism of action, challenging the specificity of 5-HD. This technical guide provides an in-depth analysis of 5-HD's regulatory effects on ion channels, details its significant metabolic activities, and offers comprehensive experimental protocols for its study. It is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of this critical pharmacological tool.

Direct Regulation of ATP-Sensitive Potassium (KATP) Channels

5-HD was initially identified as an inhibitor of ATP-sensitive potassium (KATP) channels, which are crucial regulators of cellular excitability and function in various tissues, including the heart, brain, and pancreas. These channels are found in both the plasma membrane (sarcolemmal KATP or sarcKATP) and the inner mitochondrial membrane (mitoKATP).

1.1. Inhibition of Mitochondrial KATP (mitoKATP) Channels The primary and most-cited action of 5-HD is the inhibition of mitoKATP channels.[1][2] This channel is implicated as a key mediator of cardioprotective mechanisms like ischemic preconditioning.[3] The inhibitory action of 5-HD on mitoKATP is state-dependent; it is most effective when the channel is in an open state, which can be induced by pharmacological openers like diazoxide or physiological openers like GTP.[4] Under these conditions, 5-HD inhibits K+ flux through the channel.[4][5]

1.2. Inhibition of Sarcolemmal KATP (sarcKATP) Channels While often considered specific to mitoKATP, studies have shown that 5-HD also directly inhibits sarcKATP channels (composed of Kir6.2/SUR2A subunits).[6] This inhibition, however, is contingent on the presence of non-inhibitory concentrations of ATP.[6] In the absence of ATP, 5-HD has no effect on sarcKATP channel activity.[6] Interestingly, despite its ability to inhibit sarcKATP channels in isolated inside-out patches, 5-HD fails to reverse their activation in intact myocytes, suggesting that in a cellular context, mitochondria are the more relevant target.[6]

Data Presentation: Quantitative Inhibition of KATP Channels by 5-HD

The following table summarizes the quantitative data on the inhibitory potency of 5-HD against different KATP channel subtypes.

| Channel Type | Preparation | Parameter | Value | Conditions | Reference(s) |

| mitoKATP | Isolated rat heart & liver mitochondria | K1/2 | 45-75 µM | Open state induced by diazoxide or GTP | [4][5] |

| sarcKATP | Inside-out patches from rat ventricular myocytes | IC50 | ~30 µM | In the presence of non-inhibitory ATP | [6] |

| sarcKATP | Inside-out patches from rat ventricular myocytes | Inhibition | No effect | In the absence of ATP | [6] |

The Metabolic Fate of this compound: An Indirect Mechanism of Action

A significant body of evidence now indicates that the effects of 5-HD cannot be attributed solely to direct ion channel blockade. 5-HD is a fatty acid derivative and is subject to cellular metabolism, which profoundly influences its mechanism of action and confounds its use as a specific pharmacological inhibitor.[1][3]

2.1. Conversion to 5-Hydroxydecanoyl-CoA Upon entering the cell, 5-HD serves as a substrate for acyl-CoA synthetase, an enzyme located on the outer mitochondrial membrane and in the matrix.[1][5] This enzyme catalyzes the conversion of 5-HD into its activated form, 5-hydroxydecanoyl-CoA (5-HD-CoA), in an ATP- and CoA-dependent reaction.[1][3] This conversion suggests that 5-HD-CoA, rather than 5-HD itself, may be the active molecular species responsible for some of its downstream effects.[1]

2.2. Metabolism via β-Oxidation Once formed, 5-HD-CoA enters the mitochondrial β-oxidation pathway.[3][7] It is a substrate for the first two enzymes of this pathway: medium-chain acyl-CoA dehydrogenase (MCAD) and enoyl-CoA hydratase.[3][7] However, the metabolism of 5-HD-CoA is inefficient at the penultimate step of the cycle.[3] This inefficiency creates a metabolic bottleneck, which can inhibit the β-oxidation of other, endogenous fatty acids.[3] This interference with cellular energy metabolism represents a significant KATP channel-independent action of 5-HD.[1][3]

Implications for Research and Drug Development

The discovery of 5-HD's metabolic actions has profound implications. It invalidates the assumption that 5-HD is a specific blocker of mitoKATP channels.[3] Consequently, studies relying solely on 5-HD to implicate mitoKATP channels in physiological processes, particularly cardioprotection, must be re-evaluated.[1][3] The compound's effects could be due to direct channel blockade, disruption of fatty acid metabolism, or a combination of both.

For drug development professionals, this complexity underscores the importance of thorough mechanism-of-action studies. A compound's metabolic fate can lead to off-target effects that are distinct from its primary pharmacological action. The case of 5-HD serves as a critical reminder that cellular metabolism can significantly modulate the activity of pharmacological agents.

Key Experimental Protocols

To properly investigate the effects of 5-HD, a multi-faceted approach is required, combining electrophysiology, mitochondrial biology, and metabolic analysis.

4.1. Protocol 1: Patch-Clamp Electrophysiology for sarcKATP Channels This protocol is adapted from methodologies used to study the direct effects of 5-HD on sarcolemmal KATP channels.[6]

-

Cell Preparation: Isolate ventricular myocytes from rat hearts or use a heterologous expression system (e.g., HEK293 cells) transfected with Kir6.2 and SUR2A subunits.

-

Patch Configuration: Establish a giga-ohm seal and excise an inside-out patch. This configuration allows for the direct application of compounds to the intracellular face of the channel.

-

Solution Composition:

-

Pipette (extracellular): Contains a K+-based solution (e.g., 140 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

-

Bath (intracellular): Contains a K+-based solution with controlled concentrations of ATP (e.g., 0 µM to 200 µM) and Mg2+.

-

-

Experimental Procedure:

-

Record baseline single-channel activity in an ATP-free bath solution to observe maximal channel opening.

-

Apply a non-inhibitory concentration of ATP (e.g., 20 µM) to the bath to achieve partial inhibition.

-

Perfuse the patch with the same ATP-containing solution plus varying concentrations of 5-HD (e.g., 1 µM to 300 µM).

-

Measure channel activity (NPo, open probability) at each 5-HD concentration to determine the dose-response relationship and calculate the IC50.

-

As a control, apply 5-HD in the complete absence of ATP to confirm its lack of effect under these conditions.[6]

-

4.2. Protocol 2: K+ Flux Measurement in Isolated Mitochondria This method, based on the work by Garlid et al. and Jaburek et al., assesses mitoKATP channel activity by measuring K+ transport into the mitochondrial matrix.[4]

-